molecular formula C12H12N2O8 B5847416 2,2'-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid

2,2'-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid

Cat. No.: B5847416
M. Wt: 312.23 g/mol
InChI Key: CHOQRZNVBAGERF-UHFFFAOYSA-N
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Description

2,2’-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid is an organic compound with the molecular formula C₁₂H₁₂N₂O₈. This compound is characterized by the presence of a nitrobenzyl group, an oxycarbonyl group, and two acetic acid moieties. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name

2-[carboxymethyl-[(4-nitrophenyl)methoxycarbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O8/c15-10(16)5-13(6-11(17)18)12(19)22-7-8-1-3-9(4-2-8)14(20)21/h1-4H,5-7H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOQRZNVBAGERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)N(CC(=O)O)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid typically involves the reaction of 4-nitrobenzyl chloroformate with iminodiacetic acid. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The oxycarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the oxycarbonyl group under basic conditions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of 2,2’-({[(4-aminobenzyl)oxy]carbonyl}imino)diacetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid involves its reactive functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The oxycarbonyl group can act as an electrophile in nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    2,2’-({[(4-aminobenzyl)oxy]carbonyl}imino)diacetic acid: Similar structure but with an amino group instead of a nitro group.

    2,2’-({[(4-methylbenzyl)oxy]carbonyl}imino)diacetic acid: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2,2’-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid is unique due to the presence of the nitro group, which imparts distinct reactivity and potential applications in various fields. The combination of the nitrobenzyl and oxycarbonyl groups makes it a versatile compound for chemical synthesis and research.

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